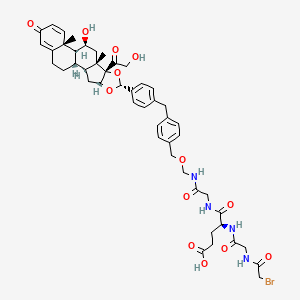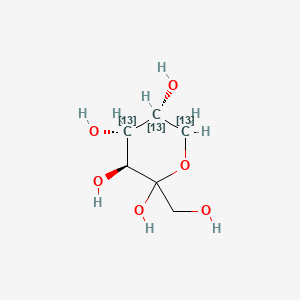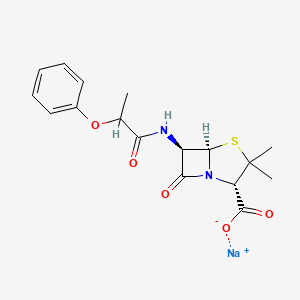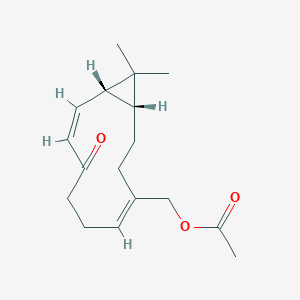
Akt-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akt-IN-18 is a small molecule inhibitor that targets the serine/threonine kinase known as protein kinase B, also referred to as Akt. This compound is particularly significant in the field of cancer research due to its ability to inhibit the activity of Akt, which plays a crucial role in cell survival, proliferation, and metabolism. This compound has shown potential in inducing apoptosis in cancer cells, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Akt-IN-18 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Akt-IN-18 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, which may enhance its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially altering the compound’s pharmacokinetic properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are commonly used to introduce various side chains and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Scientific Research Applications
Akt-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of Akt in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit aberrant Akt signaling.
Industry: Utilized in the development of diagnostic tools and assays for detecting Akt activity in biological samples
Mechanism of Action
Akt-IN-18 exerts its effects by binding to the active site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival and proliferation pathways. The compound specifically targets the pleckstrin homology domain of Akt, which is essential for its activation and membrane localization. By blocking this domain, this compound effectively disrupts the signaling cascade, leading to reduced cell survival and increased apoptosis .
Comparison with Similar Compounds
Akt-IN-18 is part of a broader class of Akt inhibitors, which can be categorized into two main types: ATP-competitive inhibitors and allosteric inhibitors. Similar compounds include:
Capivasertib (AZD5363): An ATP-competitive inhibitor that targets the kinase domain of Akt.
Ipatasertib: Another ATP-competitive inhibitor with a similar mechanism of action.
MK-2206: An allosteric inhibitor that binds to a distinct site on Akt, leading to conformational changes that inhibit its activity.
Compared to these compounds, this compound is unique in its specific targeting of the pleckstrin homology domain, which may offer advantages in terms of selectivity and reduced off-target effects .
Properties
Molecular Formula |
C19H14ClN5O2S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14ClN5O2S/c20-14-3-6-17-16(9-14)23-19(27-17)28-11-18(26)24-22-10-13-1-4-15(5-2-13)25-8-7-21-12-25/h1-10,12H,11H2,(H,24,26)/b22-10+ |
InChI Key |
DICRBWNYEJXEKH-LSHDLFTRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4 |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)








